2,2-Diphenylacetate

Description

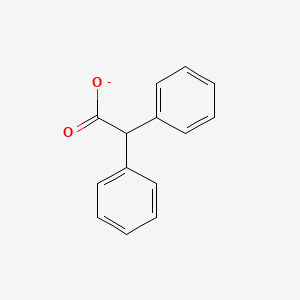

2,2-Diphenylacetate is an ester derivative of diphenylacetic acid, characterized by two phenyl groups attached to the alpha-carbon of the acetate moiety. Its structure imparts significant steric bulk and electronic effects, influencing both physicochemical properties and reactivity. This compound and its derivatives are widely explored in pharmaceutical chemistry, particularly as antispasmodic agents (e.g., adiphenine HCl) and intermediates in Pd-mediated C–C bond-forming reactions . Key synthetic routes involve esterification of diphenylacetyl chloride with alcohols or pyrrolidine-based moieties, often yielding compounds with moderate to high purity .

Properties

IUPAC Name |

2,2-diphenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H,15,16)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHXGXCGESYPCW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11O2- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Diphenylacetate can be synthesized through various methods. One common synthetic route involves the reaction of benzaldehyde with sodium cyanide to produce benzoin, which is then reacted with potassium bromate to obtain phenylhydroxy acid. Finally, esterification with methanol yields methyl diphenylhydroxyacetate .

Industrial Production Methods

In industrial settings, the preparation of 2,2-Diphenylacetate involves the use of glyoxylic acid and benzene as starting materials. The reaction conditions typically include crystallization from benzene, water, or aqueous ethanol solutions .

Chemical Reactions Analysis

Condensation of Glyoxylic Acid with Benzene

2,2-Diphenylacetic acid (the protonated form of the anion) is synthesized via the acid-catalyzed condensation of glyoxylic acid with benzene derivatives. This reaction proceeds under mild conditions using poly(4-vinylpyridine)-supported trifluoromethanesulfonic acid (PVP-TfOH) as a solid acid catalyst .

Reaction Conditions :

Mechanism :

-

Protonation of glyoxylic acid by the catalyst.

-

Electrophilic aromatic substitution (EAS) with benzene.

-

Dehydration to form the diphenylacetic acid framework.

Formation of Methyl 2,2-Diphenylacetate

The carboxylate group undergoes esterification with methanol under microwave irradiation, using 1,8-diazabicycloundec-7-ene (DBU) as a base catalyst .

Reaction Conditions :

Hydrolysis :

The ester can be hydrolyzed back to the carboxylic acid using aqueous sodium hydroxide or acid, demonstrating the reversibility of esterification .

Benzilic Acid Rearrangement

2,2-Diphenylacetate derivatives participate in the benzilic acid rearrangement when treated with strong bases. For example, dibenzoyl (Ph-C(=O)-C(=O)-Ph) rearranges to 2-hydroxy-2,2-diphenylacetate under alkaline conditions .

Steps :

-

Base-induced deprotonation.

-

Migration of a phenyl group to the adjacent carbonyl carbon.

-

Formation of a stabilized enolate intermediate.

Applications :

This reaction is critical in synthesizing tropane alkaloid derivatives, such as 2-hydroxy-2,2-diphenylacetic acid-3α-(8-azabicyclo[3.2.1]oct-3-yl) ester .

Nucleophilic Substitution at the α-Carbon

Example :

-

Halogenation : Reaction with Cl₂ or Br₂ in acetic acid yields α-halo-2,2-diphenylacetates.

Oxidation to Diphenylketone Derivatives

Controlled oxidation of 2,2-diphenylacetate with chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) yields diphenylketone derivatives, though over-oxidation to CO₂ is a competing pathway .

Conditions :

-

Oxidizing Agent : KMnO₄ in acidic medium

-

Temperature : 80–100°C

Table 1: Key Reaction Pathways and Conditions

Table 2: Comparative Analysis of Catalysts

| Catalyst | Reaction | Advantages | Limitations |

|---|---|---|---|

| PVP-TfOH | Condensation | Reusable, high regioselectivity | Moisture-sensitive |

| DBU | Esterification | Fast under microwave | Cost-intensive |

| NaOH | Rearrangement | Low cost, scalable | Requires high temperatures |

Scientific Research Applications

The compound 2,2-Diphenylacetate and its derivatives have applications in chemistry, biology, medicine, and industry. Specifically, they are used as building blocks in organic synthesis, investigated for interactions with biological molecules, and explored for potential therapeutic properties and use in the production of specialty chemicals and materials.

Ethyl 2-amino-2,2-diphenylacetate

Ethyl 2-amino-2,2-diphenylacetate is a compound utilized in scientific research for several applications:

- Chemistry It serves as a reagent in organic synthesis to create various organic compounds.

- Biology The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

- Medicine It is explored for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.

- Industry The compound is used in the production of agrochemicals and other industrial products.

The mechanism of action of ethyl 2-amino-2,2-diphenylacetate involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the diphenylacetate moiety can interact with hydrophobic regions of proteins, affecting their function.

Antimicrobial Properties Research indicates that Ethyl 2-amino-2,2-diphenylacetate exhibits antimicrobial activity against various bacterial strains and has shown significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in clinical settings.

Anti-inflammatory Effects In vitro studies have demonstrated that Ethyl 2-amino-2,2-diphenylacetate can reduce the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases.

Comparison with Similar Compounds Ethyl 2-amino-2,2-diphenylacetate can be compared with other structurally similar compounds:

| Compound | Structure Variation | Biological Activity |

|---|---|---|

| Ethyl 2-amino-2,2-diphenylacetate | Two phenyl groups | Antimicrobial, anti-inflammatory |

| Ethyl 2-amino-2-phenylacetate | One phenyl group | Lower antimicrobial activity |

| Ethyl 2-amino-2,2-diphenylpropanoate | Additional methyl group | Enhanced reactivity but varied biological effects |

Case Studies

- Antimicrobial Efficacy : A case study involving the application of Ethyl 2-amino-2,2-diphenylacetate as a topical treatment for skin infections showed promising results. Patients treated with formulations containing this compound exhibited faster healing times compared to control groups.

- Inflammation Model : In an experimental model of arthritis, administration of Ethyl 2-amino-2,2-diphenylacetate resulted in reduced swelling and pain scores compared to untreated controls, highlighting its potential therapeutic use in inflammatory conditions.

4-Iodophenyl 2,2-diphenylacetate

4-Iodophenyl 2,2-diphenylacetate is an organic compound known for its complex structure and potential applications in various scientific fields.

Scientific Research Applications

- Chemistry: Used as a building block in organic synthesis and as a reagent in coupling reactions.

- Biology: Investigated for its potential interactions with biological molecules and its role in biochemical assays.

- Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

- Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Diphenylacetate involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the function of muscarinic receptors, which are involved in various physiological processes . The compound’s effects are mediated through its binding to specific sites on these molecular targets, leading to alterations in cellular signaling pathways .

Comparison with Similar Compounds

Key Observations :

- Lower yields for 2,2-diphenylacetate derivatives (e.g., 20–31%) compared to benzoates (up to 65%) suggest steric hindrance during esterification .

- Reduced melting points in diphenylacetate derivatives versus 2-phenylacetate or naphthoate analogs correlate with increased molecular flexibility due to bulky phenyl groups .

Chemical Reactivity and Substituent Effects

Key Observations :

- Electron-withdrawing groups (e.g., cyano) enhance crystallinity and stability .

- Cyclic esters (lactones) exhibit unique reactivity, enabling nucleophilic attacks unavailable to linear esters .

Pharmacological Activity

2,2-Diphenylacetate derivatives demonstrate diverse biological activities compared to related esters (Table 3):

Key Observations :

- The diethylaminoethyl group in adiphenine HCl improves solubility but introduces polymorphism challenges .

- Piperidine-based diphenylacetates show higher antispasmodic efficacy than pyrrolidine analogs, likely due to enhanced receptor affinity .

Q & A

Q. What are the standard synthetic routes for preparing 2,2-diphenylacetate derivatives?

The synthesis of 2,2-diphenylacetate derivatives typically involves palladium-catalyzed decarboxylative α-imino anion generation, enabling C-C bond formation. For example, O-allyl-2-(arylideneamino)-2,2-diphenylacetate derivatives are synthesized via allylic alkylation using Pd catalysts under varying solvent systems (e.g., 5–20% EtOAc/hexanes with 1% Et₃N). Reaction times range from 17–48 hours, yielding 53–99% pure products after purification by flash chromatography .

Q. How are 2,2-diphenylacetate derivatives characterized structurally?

Key characterization methods include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry (e.g., allyl-O-CH₂ protons at δ 4.79 ppm in CDCl₃) .

- HRMS : Validates molecular weights (e.g., HRMS (ESI+) m/z 356.1650 for C₂₄H₂₂NO₂⁺) .

- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at 1732 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in synthesizing O-allyl-2-(arylideneamino)-2,2-diphenylacetate derivatives?

Optimization involves adjusting solvent polarity, catalyst loading, and reaction time. For example:

Q. What mechanisms explain the role of palladium in decarboxylative α-imino anion generation?

Pd catalysts facilitate decarboxylation of 2,2-diphenylacetate precursors, generating α-imino anions that undergo allylic alkylation. The Pd(0)/Pd(II) cycle stabilizes intermediates, with Et₃N aiding in deprotonation. This mechanism enables regioselective C-C bond formation, critical for constructing complex heterocycles .

Q. How should researchers address discrepancies in spectroscopic data during characterization?

Contradictions (e.g., unexpected NMR peaks or HRMS deviations) require:

- Cross-validation : Compare IR, NMR, and HRMS data to rule out impurities.

- Control experiments : Re-synthesize compounds under identical conditions to confirm reproducibility.

- Crystallography : If available, single-crystal X-ray diffraction resolves ambiguous structures .

Methodological and Application-Based Questions

Q. What are the applications of 2,2-diphenylacetate derivatives in medicinal chemistry?

Q. What challenges arise in scaling up 2,2-diphenylacetate synthesis for research use?

Key issues include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.